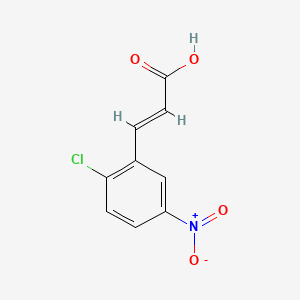

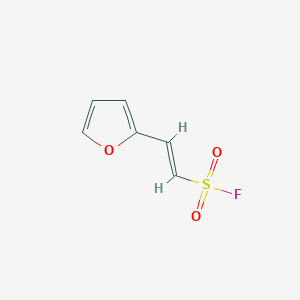

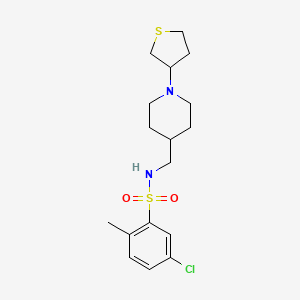

(E)-2-(furan-2-yl)ethene-1-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-2-(Furan-2-yl)ethene-1-sulfonyl fluoride, also known as FESF, is an organofluorine compound that has been used in various scientific research applications. It is a colorless liquid and is soluble in water. FESF is a sulfonyl fluoride and is used as a reagent in organic synthesis. It can be used to prepare a variety of compounds, including sulfonamides, sulfamates, and sulfonates. FESF is also used as a fluorinating agent in the synthesis of fluorinated compounds.

科学的研究の応用

Synthesis and Chemical Biology Applications

Copper-Promoted Conjugate Addition : ESF's utility is highlighted in the synthesis of molecules with ester and aliphatic sulfonyl fluoride moieties, demonstrating its potential in medicinal chemistry. The work by Xu Zhang et al. showcases the modification of known drugs like Ibuprofen and Aspirin, underpinning ESF's relevance in drug discovery and chemical biology Xu Zhang et al., 2021.

DBU-Catalyzed Annulative SuFEx Click Chemistry : Another significant application of ESF is in the synthesis of δ-sultone fused heterocycles, a structurally diverse class of compounds with potential in drug discovery and material science. This process involves a catalytic reaction with enolizable pyrazolones and 1,3-dicarbonyl compounds, highlighting the chemical versatility of ESF and its derivatives Xing Chen et al., 2017.

Heck-Matsuda Process for β-Arylethenesulfonyl Fluorides Synthesis : The synthesis of β-arylethenesulfonyl fluorides via the Heck-Matsuda process underscores the importance of ESF in organic synthesis, enabling the creation of selectively addressable bis-electrophiles for sulfur(VI) fluoride exchange (SuFEx) click chemistry. This process facilitates the development of compounds for covalent drug discovery Hua-Li Qin et al., 2016.

Material Science and Advanced Synthesis

Fluorinated Polymeric Materials : The synthesis of fluorinated poly(arylene ether sulfide)s showcases ESF's application beyond small molecule chemistry. These materials, synthesized from reactions involving ESF derivatives, exhibit exceptional properties suitable for optical waveguide devices, highlighting the material science applications of ESF and its derivatives Jae-Pil Kim et al., 2001.

SuFEx Click Chemistry for Peptide Stapling : Demonstrating the breadth of ESF's utility, its involvement in SuFEx-based click chemistry for peptide stapling represents a cutting-edge application in biochemical research. This technique enhances peptide pharmacological properties by locking peptides into specific conformations, showcasing the potential of ESF in the development of novel biochemical tools and therapeutics J. Han et al., 2018.

特性

IUPAC Name |

(E)-2-(furan-2-yl)ethenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO3S/c7-11(8,9)5-3-6-2-1-4-10-6/h1-5H/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEAXOABAXFFKQ-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2686996.png)

![2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2686998.png)

![5-benzyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2686999.png)

![1-(7-Fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)prop-2-en-1-one](/img/structure/B2687001.png)

![2,5-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]furan-3-carboxamide](/img/structure/B2687003.png)

![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2687011.png)

![4-(2-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2687015.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2687016.png)